molecular formula C17H16O4 B8762310 Methyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate

Methyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate

Cat. No. B8762310
M. Wt: 284.31 g/mol
InChI Key: OWOUFUZPBGUZFO-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a stirring suspension of NaH (3.7 g, 154.2 mmol) in DMF (25 mL) was added 1-[4-(benzyloxy)phenyl]ethanone (7 g, 31 mmol) at −5° C. and stirred for 30 min, then dim ethyl carbonate (13.5 g, 150 mmol, dissolved in DMF) was added at −5° C. slowly (exothermic) and warmed slowly to RT, stirred at RT for overnight. Reaction mass was quenched with ice cold water and extracted with ethyl acetate, organic layer was washed with water and brine dried over Na2SO4. The organic layer was concentrated to give the product (7 g, Yield: 92%): 1H NMR (300 MHz, CDCl3): δ 7.84-7.87 (d, 2H), 7.28-7.35 (m, 5H), 6.94-6.96 (d, 2H), 5.07 (s, 2H), 3.89 (s, 2H), 3.68 (s, 3H)
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:20](=O)([O:23]C)[O:21][CH3:22]>CN(C=O)C>[CH2:3]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17](=[O:19])[CH2:18][C:20]([O:21][CH3:22])=[O:23])=[CH:15][CH:16]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched with ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, organic layer
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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